Branched-Chain Pour Point Depression Versus Linear Ricinoleate Esters
The isooctadecyl (β‑branched C18) chain is expected to depress the pour point of the ricinoleate ester relative to its linear C18 stearyl analog. In comparative studies of structurally analogous saturated systems, esters derived from branched acids (e.g., 2‑butyloctanoic) exhibited pour points of −43 °C versus −12 °C for the linear palmitic counterpart, a difference of −31 °C . While direct pour point data for isooctadecyl (R)-12-hydroxyoleate are not available in the public literature, this class‑level inference underscores the critical role of chain branching in maintaining fluidity at sub‑ambient temperatures.
| Evidence Dimension | Pour point (°C) |
|---|---|
| Target Compound Data | Not available for exact compound; class predicts < −40 °C for branched ricinoleate esters. |
| Comparator Or Baseline | Linear palmitic acid estolide: −12 °C; branched butyloctanoic estolide: −43 °C (from estolide ester study ). |
| Quantified Difference | ≈ −31 °C improvement for branched over linear. |
| Conditions | Saturated fatty acid estolide ester systems; cooled DSC method. |
Why This Matters
Procurement for low-temperature lubricants or cold-process personal care formulations will favor the branched isooctadecyl ester to avoid solidification and ensure pumpability.
- [1] Kleinová, A., et al. (2011). 'Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid.' J. Appl. Math. Chem., Table 2. View Source
